4-(4-Methoxy-phenyl)-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol 4-(4-Methoxy-phenyl)-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 69026-68-2
VCID: VC5815859
InChI: InChI=1S/C17H17N3O2S/c1-12-3-7-15(8-4-12)22-11-16-18-19-17(23)20(16)13-5-9-14(21-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,23)
SMILES: CC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=C(C=C3)OC
Molecular Formula: C17H17N3O2S
Molecular Weight: 327.4

4-(4-Methoxy-phenyl)-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol

CAS No.: 69026-68-2

Cat. No.: VC5815859

Molecular Formula: C17H17N3O2S

Molecular Weight: 327.4

* For research use only. Not for human or veterinary use.

4-(4-Methoxy-phenyl)-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol - 69026-68-2

Specification

CAS No. 69026-68-2
Molecular Formula C17H17N3O2S
Molecular Weight 327.4
IUPAC Name 4-(4-methoxyphenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C17H17N3O2S/c1-12-3-7-15(8-4-12)22-11-16-18-19-17(23)20(16)13-5-9-14(21-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,23)
Standard InChI Key QSUMVEFMJDKLOF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name is 4-(4-methoxyphenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione, reflecting its substituents:

  • 4-Methoxyphenyl group: Attached at position 4 of the triazole ring.

  • p-Tolyloxymethyl group: A methylphenoxy moiety linked via a methylene bridge at position 5.

  • Thiol group: Positioned at carbon 3, contributing to redox activity and metal coordination .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.69026-68-2
Molecular FormulaC₁₇H₁₇N₃O₂S
Molecular Weight327.4 g/mol
IUPAC Name4-(4-methoxyphenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
SMILESCOC1=CC=C(C=C1)N2C(=S)N(N=C2)COC3=CC=C(C=C3)C

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with hydrazide intermediates. A common route includes:

  • Formation of Potassium Dithiocarbazinate: Benzoic acid hydrazide reacts with carbon disulfide in alkaline ethanol .

  • Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the 1,2,4-triazole-3-thiol core .

  • Functionalization: Alkylation or condensation with p-tolyloxymethyl and methoxyphenyl groups via nucleophilic substitution .

Key Reaction Conditions:

  • Solvents: Ethanol, DMF, or toluene.

  • Catalysts: Triethylamine or potassium hydroxide.

  • Temperature: Reflux (80–120°C) for 4–6 hours .

Structural Characterization

Spectroscopic Analysis

  • FTIR: Peaks at 2560 cm⁻¹ (S-H stretch), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O-C) .

  • ¹H-NMR: Signals at δ 2.35 (s, 3H, CH₃), δ 3.80 (s, 3H, OCH₃), and δ 5.20 (s, 2H, CH₂O) .

  • ¹³C-NMR: Resonances at δ 55.2 (OCH₃), δ 114.5–160.2 (aromatic carbons), and δ 167.8 (C=S) .

Table 2: Comparative Spectral Data of Triazole Derivatives

Compound¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
4-(4-Methoxyphenyl) derivative3.80 (OCH₃), 5.20 (CH₂O)55.2, 167.8
5-(4-Methylphenoxy) analogue2.35 (CH₃), 5.15 (CH₂O)21.4, 167.5
Fluconazole4.90 (CH₂F), 7.30–8.10152.1, 165.3

Biological Activities

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL) . The thiol group enhances membrane penetration, while the methoxy moiety disrupts microbial enzyme systems .

Applications in Drug Development

Pharmacophore Design

The triazole-thiol scaffold serves as a versatile pharmacophore. Hybrid derivatives with hydrazone or acetamide side chains demonstrate improved bioavailability and target specificity .

Table 3: Bioactivity of Selected Analogues

CompoundTarget ActivityIC₅₀/MIC
4-(4-Methoxy-phenyl) derivativeAntifungal16 µg/mL
VoriconazoleAspergillosis1 µg/mL
Hybrid hydrazone derivativePancreatic cancer12 µM

Comparison with Structural Analogues

Fluconazole vs. 4-(4-Methoxy-phenyl) Triazole

While fluconazole (C₁₃H₁₂F₂N₆O) focuses on cytochrome P450 inhibition, the 4-methoxy derivative leverages redox-active thiol groups for broader antimicrobial action .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator